

UNC3230: A Selective Probe for Phosphatidylinositol 4-Phosphate 5-Kinase 1C (PIP5K1C)

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Compound of Interest

Compound Name: UNC3230

Cat. No.: B611581

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of the Lipid Kinase Inhibitor **UNC3230**.

This guide provides a comprehensive analysis of the selectivity of **UNC3230**, a potent, ATP-competitive inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase 1C (PIP5K1C). The data presented herein demonstrates the compound's high selectivity for PIP5K1C and the closely related PIP4K2C, with minimal off-target activity against a broad range of other lipid and protein kinases. This makes **UNC3230** a valuable chemical tool for elucidating the physiological and pathological roles of PIP5K1C.

Quantitative Selectivity Profile of UNC3230

UNC3230 was identified through a high-throughput screen as a potent inhibitor of PIP5K1C with an IC₅₀ of approximately 41 nM.^{[1][2]} Subsequent kinase selectivity profiling has confirmed its high affinity for PIP5K1C and also revealed significant activity against PIP4K2C. Importantly, **UNC3230** exhibits remarkable selectivity against other lipid kinases, including the highly homologous PIP5K1A and the entire PI3K family.^{[1][2]}

The selectivity of **UNC3230** was rigorously assessed against a panel of 148 kinases using both enzymatic and binding assays.^[1] The results, summarized in the table below, highlight the compound's focused activity.

Target Kinase	Assay Type	Result	Reference
PIP5K1C	Microfluidic Mobility Shift Assay	IC ₅₀ ≈ 41 nM	[1]
PIP5K1C	Competitive Binding Assay (DiscoverX)	K _d < 0.2 μM	[1]
PIP4K2C	Competitive Binding Assay (DiscoverX)	K _d < 0.2 μM	[1]
PIP5K1A	Competitive Binding Assay (DiscoverX)	No interaction at 10 μM	[1]
PI3K Family	Various	Not inhibited	[1][2]
Broad Kinase Panel (143 other kinases)	ProfilerPro & KINOMEScan	Minimal inhibition at 10 μM	[1]

Note: The broad kinase panel screen revealed that at a concentration of 10 μM, **UNC3230** did not significantly inhibit the vast majority of the 148 kinases tested, demonstrating a high degree of selectivity.[1] A DiscoverX Selectivity Profile score of 0.12 further underscores its specificity. [1]

Experimental Protocols

The selectivity of **UNC3230** has been established using state-of-the-art kinase assay technologies. The following are detailed descriptions of the key experimental methodologies employed.

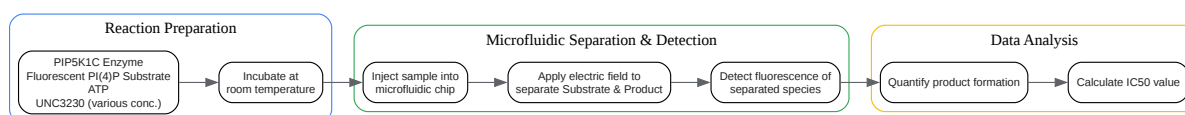
Microfluidic Mobility Shift Assay (for IC₅₀ determination of PIP5K1C)

This assay directly measures the enzymatic activity of PIP5K1C by quantifying the conversion of its substrate to product.

Principle: The assay relies on the difference in electrophoretic mobility between the substrate (phosphatidylinositol 4-phosphate, PI(4)P) and the product (phosphatidylinositol 4,5-bisphosphate, PIP2). A fluorescently labeled PI(4)P substrate is incubated with PIP5K1C and

ATP in the presence of varying concentrations of **UNC3230**. The reaction mixture is then introduced into a microfluidic chip where an electric field separates the negatively charged substrate and product. The amount of product formed is quantified by detecting the fluorescence of the separated species. A decrease in product formation in the presence of **UNC3230** indicates inhibition of the enzyme.

Workflow:



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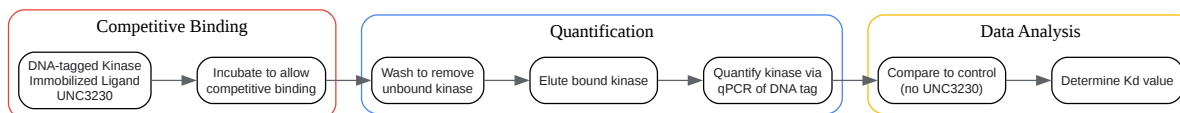
Workflow for the Microfluidic Mobility Shift Assay.

DiscoverRx KINOMEScan® Competitive Binding Assay (for Selectivity Profiling)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a kinase.

Principle: The KINOMEScan® platform utilizes a proprietary competition binding assay. A large panel of human kinases, each tagged with a unique DNA identifier, is tested. Each kinase is combined with the test compound (**UNC3230**) and an immobilized, active-site directed ligand. If **UNC3230** binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A reduced amount of bound kinase in the presence of **UNC3230** indicates a binding interaction.

Workflow:

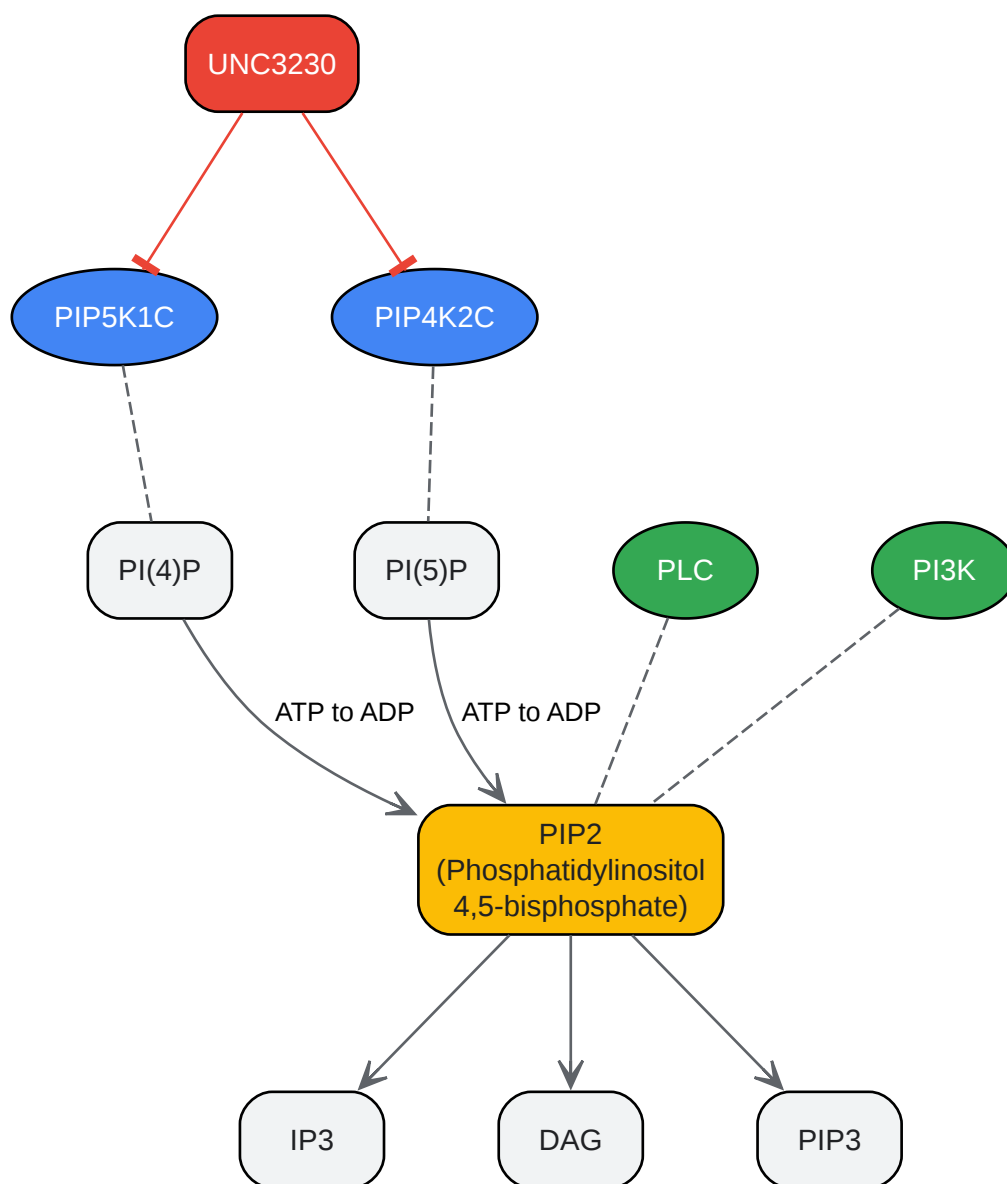


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Workflow for the DiscoverX KINOMEScan® Assay.

Signaling Pathway Context

UNC3230's primary targets, PIP5K1C and PIP4K2C, are key enzymes in the phosphoinositide signaling pathway. Both kinases generate phosphatidylinositol 4,5-bisphosphate (PIP₂), a crucial lipid second messenger, although they utilize different substrates. PIP₂ serves as a precursor for other important signaling molecules such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).



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Phosphoinositide signaling pathway showing the action of **UNC3230**.

By selectively inhibiting PIP5K1C and PIP4K2C, **UNC3230** allows for the specific investigation of the roles of these enzymes in cellular processes that are dependent on the production of PIP2, such as signal transduction, cytoskeletal regulation, and membrane trafficking.

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References

- 1. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
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Phone: (601) 213-4426

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